
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
- Radical Trifluoromethylation : Employing radical-based methods, such as photoredox catalysis or transition metal-catalyzed processes .
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid includes the benzothiophene core, the carboxylic acid moiety, and the trifluoromethyl group. The arrangement of atoms and bond angles can be determined through X-ray crystallography .
Applications De Recherche Scientifique
Crystal Structure and Chemical Properties
- Crystal Structure Analysis: A study on 1-benzothiophene-2-carboxylic acid, a related compound, involved detailed crystal structure analysis using X-ray powder diffraction data, DFT-D calculations, and Hirshfeld surface analysis. This research contributes to understanding the complex 3D arrangements and interactions in the crystalline structures of such compounds (Dugarte-Dugarte et al., 2021).
Synthesis and Modification
- Chemoselective Synthesis: The chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a derivative, highlights the methodologies and chemical reactions involved in producing such compounds, providing insights into potential synthetic pathways for related substances (Jayaraman et al., 2010).
Liquid Crystalline Properties
- Mesomorphic Behavior: Research on chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid, a structurally similar compound, revealed interesting liquid crystalline properties, such as the antiferroelectric SmCA* phase and ferroelectric SmC* phase. This study contributes to the understanding of liquid crystalline behaviors in related benzothiophene derivatives (Košata et al., 2004).
Applications in Organic Semiconductors
- Organic Field-Effect Transistors: A study on benzo[1,2-b:4,5-b']bis[b]benzothiophene, a compound with a similar benzothiophene structure, demonstrated its application in organic field-effect transistors, showing promising electronic properties suitable for semiconducting components (Gao et al., 2008).
Pharmacological Properties
- Molecular Docking Analysis: Research involving molecular docking analysis of 1-benzothiophene-2-carboxylic acid (similar to the target compound) highlighted its potential pharmacological properties. This study provides insights into the electronic transitions, donor-acceptor interactions, and charge delocalization, which are crucial for understanding the pharmacological applications of similar compounds (Sagaama & Issaoui, 2020).
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLURALPFCOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591890 | |
| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
CAS RN |
550998-66-8 | |
| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





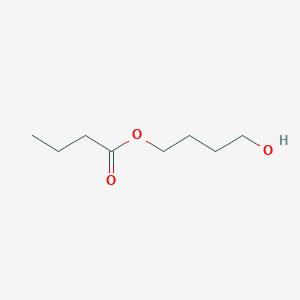
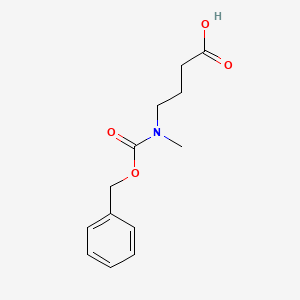
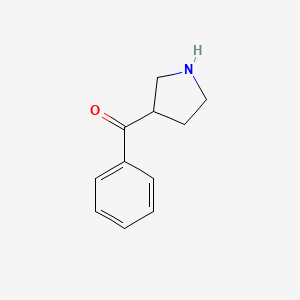
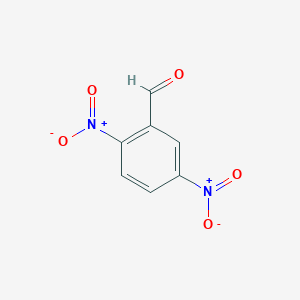

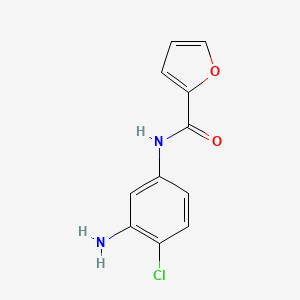

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

